molecular formula C12H9IO2 B3177880 4-(4-Iodophenoxy)phenol CAS No. 26002-35-7

4-(4-Iodophenoxy)phenol

Cat. No. B3177880
CAS RN: 26002-35-7
M. Wt: 312.1 g/mol
InChI Key: SEUYXXCZJLHQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Iodophenoxy)phenol” is an aromatic organic compound . It is a colorless solid and is one of three monoiodophenols . It undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol .


Synthesis Analysis

A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under unprecedentedly simple and convenient conditions .


Molecular Structure Analysis

The molecular weight of “4-(4-Iodophenoxy)phenol” is 312.11 . The linear formula is C12H9IO2 . The InChI code is 1S/C12H9IO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H .


Chemical Reactions Analysis

Phenols and phenoxide ions are very reactive towards electrophilic aromatic substitution . An equation can be written to illustrate the oxidation of a phenol or an arylamine to a quinone, and the reagents used to oxidize phenols .


Physical And Chemical Properties Analysis

“4-(4-Iodophenoxy)phenol” is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Mechanism of Action

The conditions necessary for an aryl halide to undergo nucleophilic aromatic substitution can be identified . A detailed mechanism for a nucleophilic aromatic substitution reaction can be written .

Safety and Hazards

The safety information for “4-(4-Iodophenoxy)phenol” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-(4-iodophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUYXXCZJLHQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

300 g of p-(p-iodophenoxy)phenyl benzoate are suspended in 2800 ml of 96% ethanol, treated with 700 g of 20% sodium hydroxide solution and heated on a boiling water-bath for 90 minutes. Subsequently, the alcohol is distilled off as an azeotropic mixture and the residue is treated with 1500 ml of deionized water. After the addition of 380 ml of concentrated hydrochloric acid, the mixture is extracted three times with 1500 ml of dichloromethane each time. The dichloromethane extract is washed twice with 500 ml of saturated sodium hydrogen carbonate solution, twice with 500 ml of 2 N hydrochloric acid and twice with 500 ml of water. After drying over sodium sulphate, the solution is evaporated to 500 ml under reduced pressure and 500 ml of hot n-hexane is added to the mixture. 201 g of p-(p-iodophenoxy)phenol melting point 119° C.-121° C. is obtained.
Name
p-(p-iodophenoxy)phenyl benzoate
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
2800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In connection with the foregoing Reaction Scheme, p-phenoxyphenyl benzoate of formula VI is either reacted with iodine monochloride in aqueous acetic acid or treated with potassium iodide and an oxidizing agent, for example potassium iodate or hydrogen peroxide, in aqueous methanol, to afford the iodo derivative of formula VII. This iodo derivative is saponified by heating in alkali, for example alcoholic sodium hydroxide, to give p-(p-iodophenoxy)phenol of formula V.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
p-phenoxyphenyl benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Iodophenoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(4-Iodophenoxy)phenol
Reactant of Route 3
Reactant of Route 3
4-(4-Iodophenoxy)phenol
Reactant of Route 4
Reactant of Route 4
4-(4-Iodophenoxy)phenol
Reactant of Route 5
Reactant of Route 5
4-(4-Iodophenoxy)phenol
Reactant of Route 6
Reactant of Route 6
4-(4-Iodophenoxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.